molecular formula C21H26N2O3S B11345934 1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B11345934
M. Wt: 386.5 g/mol
InChI Key: RNTBYMQUMCKYEA-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and an ethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the amidation of the piperidine ring with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders.

    Pharmacology: It can be studied for its potential as an anticonvulsant or analgesic agent.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biology: It can be used as a tool compound to study the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: Binding to neurotransmitter receptors in the brain, leading to modulation of neuronal activity.

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide
  • N-(4-Ethylphenyl)methyl glycine
  • N-(4-Ethylphenyl)maleimide

Uniqueness

N-(4-ETHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-ethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-2-17-8-10-20(11-9-17)22-21(24)19-12-14-23(15-13-19)27(25,26)16-18-6-4-3-5-7-18/h3-11,19H,2,12-16H2,1H3,(H,22,24)

InChI Key

RNTBYMQUMCKYEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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